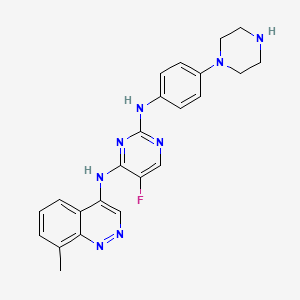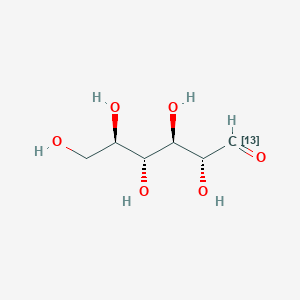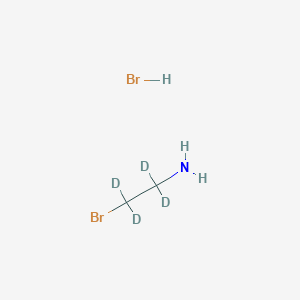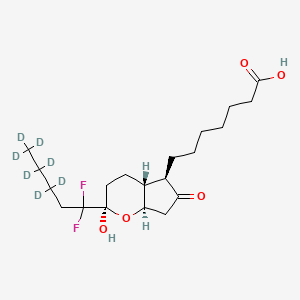
D-Galactose-6-O-sulfate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-6-O-sulfate sodium salt is a biochemical reagent commonly used in life science research. It is a derivative of D-galactose, a naturally occurring sugar, and is characterized by the presence of a sulfate group at the 6th position of the galactose molecule. This compound is often utilized in studies related to enzyme activity, substrate specificity, and the structural and functional analysis of polysaccharides and glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-6-O-sulfate sodium salt typically involves the sulfation of D-galactose. The process begins with the reaction of D-galactose with sulfuric acid to form D-galactose-6-O-sulfate. This intermediate is then neutralized with sodium hydroxide to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale sulfation reactions followed by purification processes to ensure high purity and yield. The compound is often produced in controlled environments to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-6-O-sulfate sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the galactose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfate group can be reduced under specific conditions to yield desulfated products.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the sulfate group under appropriate conditions
Major Products
Oxidation: Products include galactonic acid and galactaric acid.
Reduction: Desulfated galactose derivatives.
Substitution: Various substituted galactose derivatives depending on the nucleophile used
Scientific Research Applications
D-Galactose-6-O-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in studies of enzyme activity, particularly those involving glycosidases and sulfatases.
Medicine: Investigated for its potential role in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of bioactive compounds and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of D-Galactose-6-O-sulfate sodium salt involves its interaction with specific enzymes and proteins. The sulfate group can modulate enzyme activity by altering the substrate’s binding affinity and specificity. This compound can also participate in signaling pathways by interacting with cell surface receptors and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- D-Galactose-4-sulfate sodium salt
- N-Acetyl-D-glucosamine 6-sulfate sodium salt
- D-Glucuronic acid sodium salt
Uniqueness
D-Galactose-6-O-sulfate sodium salt is unique due to its specific sulfation at the 6th position, which imparts distinct biochemical properties. This positional specificity can influence its interaction with enzymes and receptors, making it a valuable tool in research focused on glycan structure and function .
Properties
Molecular Formula |
C6H11NaO9S |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 |
InChI Key |
NTLPRJIGOOEWLH-NQZVPSPJSA-M |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)



![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)




![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)


